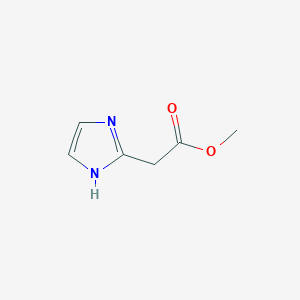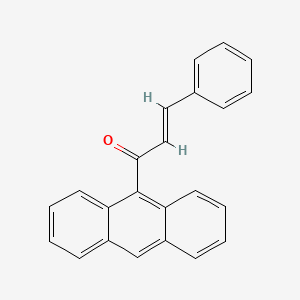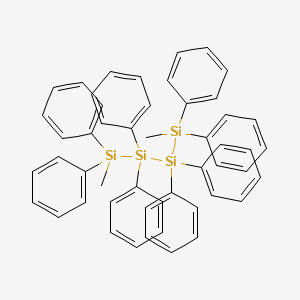
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Descripción general
Descripción
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based organic compound with the molecular formula C50H46Si4 . It is characterized by its unique structure, which includes four silicon atoms each bonded to two phenyl groups and one methyl group. This compound is part of a broader class of organosilicon compounds known for their diverse applications in materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes. One common method involves the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by further substitution reactions to introduce additional phenyl groups.
Industrial Production Methods: Industrial production of this compound typically involves the use of specialized reactors and controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules and its role in facilitating various chemical reactions.
Comparación Con Compuestos Similares
- 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
- 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
Uniqueness: 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its specific arrangement of methyl and phenyl groups around the silicon atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
IUPAC Name |
methyl-[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H46Si4/c1-51(43-27-11-3-12-28-43,44-29-13-4-14-30-44)53(47-35-19-7-20-36-47,48-37-21-8-22-38-48)54(49-39-23-9-24-40-49,50-41-25-10-26-42-50)52(2,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h3-42H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXIZUKELWVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403927 | |
| Record name | Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-85-8 | |
| Record name | Tetrasilane, 1,4-dimethyl-1,1,2,2,3,3,4,4-octaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



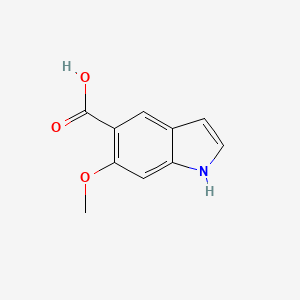
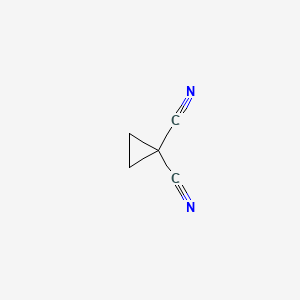

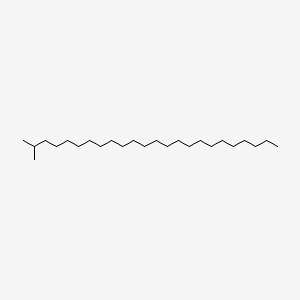
![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)
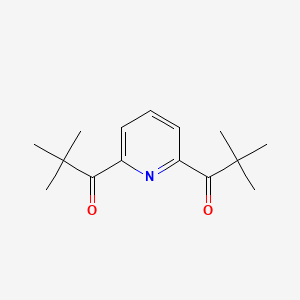

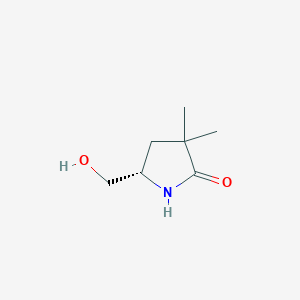
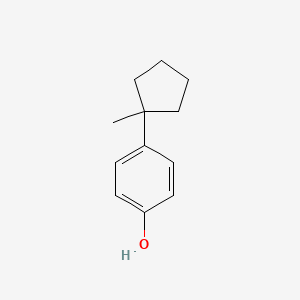
![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
